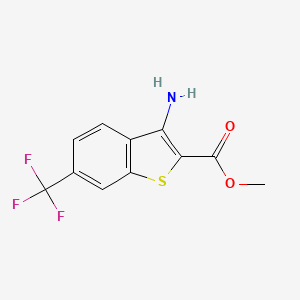
Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Cat. No. B3041733
Key on ui cas rn:
35212-91-0
M. Wt: 275.25 g/mol
InChI Key: AGWDAEJQKIRCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07186724B2
Procedure details


Equip a 22-L, 3-necked, round-bottom flask with a mechanical stirrer, nitrogen bubbler, and a thermocouple probe, charge with 1.20 kg (5.55 mole) of 2-nitro-4-trifluoromethylbenzonitrile, 589.3 g (496 mL, 5.55 mole) of methyl thioglycolate, and 4.3 L of NMP. Cool the resulting yellow solution to 2° C., and add slowly, over a period of 78 min a solution prepared from 466.0 g (11.11 mole, 2.0 eq) of lithium hydroxide monohydrate in 3.36 L of water while maintaining the temperature between 2–20° C. Allow the brown slurry to warm to 21° C. over a 2 h period, and then dilute with 8.0 L of water (observe exotherm->27° C.). Stir for 40 min and cool to 18° C., collect the product by filtration, rinsing with 10 L of water, then air-drying at ambient temperature to give 1.295 kg (84.7% yield) of 2-carbomethoxy-3-amino-6-trifluoromethylbenzo[b]thiophene, as a light-yellow solid, 99.8% pure by HPLC assay.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
lithium hydroxide monohydrate
Quantity
466 g
Type
reactant
Reaction Step Three



Yield
84.7%
Identifiers


|
REACTION_CXSMILES
|
[N+]([C:4]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[C:16]([O:20][CH3:21])(=[O:19])[CH2:17][SH:18].CN1C(=O)CCC1.O.[OH-].[Li+]>O>[C:16]([C:17]1[S:18][C:4]2[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:5]=2[C:6]=1[NH2:7])([O:20][CH3:21])=[O:19] |f:3.4.5|
|
Inputs


Step One
[Compound]
|
Name
|
22-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 kg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
496 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CS)(=O)OC
|
|
Name
|
|
|
Quantity
|
4.3 L
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCCC1=O
|
Step Three
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
466 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
3.36 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir for 40 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
add slowly, over a period of 78 min a solution
|
|
Duration
|
78 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between 2–20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 21° C. over a 2 h period
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to 18° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collect the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing with 10 L of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-drying at ambient temperature
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)C1=C(C2=C(S1)C=C(C=C2)C(F)(F)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.295 kg | |
| YIELD: PERCENTYIELD | 84.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
